2-Hydroxy-2-(4-methylphenyl)ethylamine oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

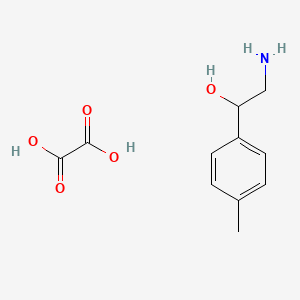

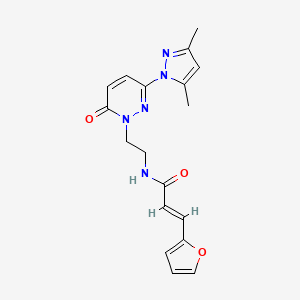

2-Hydroxy-2-(4-Methylphenyl)Ethylamine Oxalate is a biochemical used for proteomics research . It has a molecular formula of C9H13NO·C2H2O4 and a molecular weight of 241.24 .

Molecular Structure Analysis

The molecular structure of 2-Hydroxy-2-(4-methylphenyl)ethylamine oxalate is denoted by the formula C9H13NO·C2H2O4 . This indicates that it is composed of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. The exact arrangement of these atoms in the molecule would require more detailed structural data such as an X-ray crystallography study or NMR spectroscopy data, which I currently do not have access to.Physical And Chemical Properties Analysis

2-Hydroxy-2-(4-methylphenyl)ethylamine oxalate is a light-green to brown solid . It has a molecular weight of 241.24 . The compound should be stored at a temperature between 0-8°C .Scientific Research Applications

Structural Investigations and Crystallography 2-Hydroxy-2-(4-methylphenyl)ethylamine oxalate, through its structural analogs, has been subject to investigation using single-crystal X-ray diffraction. Such studies help in understanding the molecular geometry, conformation, and interactions within the crystal lattice, providing insights into the compound's physical and chemical properties. For instance, the study of p-Hydroxyephedrinium dihydrogenphosphate reveals the ethylamine side chain's conformation and its interactions with the phenyl ring, offering a basis for understanding the structural characteristics of similar compounds (Datta, Podder, & Dattagupta, 1994).

Inhibition of Glycolic Acid Oxidase Research into the inhibition of glycolic acid oxidase, an enzyme involved in metabolic pathways, has led to the development of derivatives with significant potential. Studies have demonstrated that compounds with structural similarities to 2-Hydroxy-2-(4-methylphenyl)ethylamine oxalate can act as potent, competitive inhibitors of this enzyme, highlighting their potential therapeutic applications in managing conditions like hyperoxaluria and related metabolic disorders (Rooney et al., 1983).

Antidepressant Activity Potential Compounds related to 2-Hydroxy-2-(4-methylphenyl)ethylamine oxalate have been evaluated for their antidepressant properties, focusing on their ability to modulate neurotransmitter systems. Such research has identified derivatives with promising inhibitory effects on norepinephrine and serotonin uptake, contributing to the exploration of new antidepressant drugs. The potential of these compounds to offer rapid onset of action and effectiveness across various models of depression underscores the importance of continued investigation in this area (Yardley et al., 1990).

Chemical Synthesis and Reactivity The chemical reactivity and synthesis of compounds bearing structural resemblance to 2-Hydroxy-2-(4-methylphenyl)ethylamine oxalate have been explored, with findings contributing to the fields of organic synthesis and material science. Studies detailing reactions such as the addition of dimethylphosphorous acid to benzalacetone provide a foundation for understanding the synthetic pathways and potential applications of these compounds in creating novel materials or as intermediates in pharmaceutical synthesis (Arbuzov et al., 1974).

Lipid Peroxidation and Oxidative Stress Investigations into the role of lipid peroxidation products, such as 4-Hydroxy-2-nonenal, offer insights into the oxidative stress mechanisms and their implications for cell signaling and disease. By understanding how similar compounds to 2-Hydroxy-2-(4-methylphenyl)ethylamine oxalate interact with biological systems, researchers can elucidate the underlying processes of cellular damage and aging, contributing to the development of strategies for disease prevention and management (Spickett, 2013).

Mechanism of Action

Safety and Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . This suggests that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. Precautionary measures include wearing protective gloves/eye protection/face protection and rinsing cautiously with water for several minutes in case of eye contact .

properties

IUPAC Name |

2-amino-1-(4-methylphenyl)ethanol;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.C2H2O4/c1-7-2-4-8(5-3-7)9(11)6-10;3-1(4)2(5)6/h2-5,9,11H,6,10H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDEOZEWTFUVBHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CN)O.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-2-(4-methylphenyl)ethylamine oxalate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2720009.png)

![2-hydroxy-N-(1-hydroxybutan-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2720011.png)

![(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(4-methoxyanilino)prop-2-en-1-one](/img/structure/B2720021.png)

![1-[4-(Benzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol](/img/structure/B2720027.png)

![1-(3-bromophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2720030.png)